2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)- - 1283176-17-9

2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-

Catalog Number: EVT-1690164
CAS Number: 1283176-17-9
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

While specific structural analysis data for 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)- is not provided, its molecular structure can be inferred from its name. It consists of a benzimidazolone core with a bromine atom at the 4th position and an isopropyl group (1-methylethyl) attached to the nitrogen atom at the 1st position. Structural characterization of related benzimidazolone derivatives often involves techniques such as FT-IR, 1H-NMR, 13C-NMR, X-ray crystallography, and HRMS spectral analysis. [, ]

Chemical Reactions Analysis
  • N-alkylation: Introduction of alkyl groups at the nitrogen atom of the benzimidazolone core. [, ]
  • Condensation reactions: Reactions with aldehydes or ketones to form Schiff bases, which can be further derivatized to form heterocyclic compounds such as oxazepines and diazepines. [, , ]
  • Halogenation: Introduction of halogens such as bromine at specific positions on the benzimidazolone core. []
  • Cyclization reactions: Formation of additional ring structures, often through reactions with bi-functional reagents like alkanediamines or ortho-phenylenediamines. []
Applications
  • Synthesis of Anti-Leukemic Agents: Benzimidazolone derivatives have shown cytotoxic potential against leukemia cell lines, suggesting their potential use in developing anti-leukemic agents. []
  • Synthesis of Anticonvulsants: Benzimidazolone derivatives have demonstrated anticonvulsant activity in preclinical models, indicating their potential use in developing anti-epileptic drugs. []
  • Synthesis of Antimicrobial Agents: Benzimidazolones have exhibited moderate to potent activity against various bacterial and fungal strains, suggesting their potential use in developing antimicrobial agents. [, ]

(±)-trans-1-[1-Cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one ((±)J-113397)

Compound Description: (±)J-113397 is a nonpeptide antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) . It is frequently used as a standard compound for comparison with other NOP antagonists, such as SB-612111, in pharmacological studies , .

(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111)

Compound Description: SB-612111 is a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) , . Pharmacological studies have demonstrated that SB-612111 displays higher affinity and selectivity for the NOP receptor compared to (±)J-113397 . In vivo experiments have revealed that SB-612111 significantly potentiates the antinociceptive effects of mixed NOP/MOP receptor agonists like buprenorphine, SR16435, and SR16507 .

(+/-)-[4-[3[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride] (CGP-12177A)

Compound Description: CGP-12177A is a non-conventional partial agonist for the β3-adrenoceptor , . Studies investigating the beta-adrenoceptor subtypes mediating relaxation in various animal tissues have employed CGP-12177A as a pharmacological tool , .

1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one

Compound Description: This compound is a novel pyrroloquinoxaline derivative that has demonstrated cytotoxic potential against human leukemia cell lines (HL60, K562, and U937) . Its structure was characterized through spectral analysis using FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS techniques .

5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO)

Compound Description: DCEBIO acts as an enhancer of small conductance Ca(2+)-activated K(+) (SK) channels . Studies investigating the role of SK channels in regulating sympathetic nerve activity and arterial blood pressure have utilized DCEBIO .

5-Chloro-1,3-bis{[3,5,6-trihydroxy-4-(octyloxy)tetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Compound Description: This compound was identified as a potential inhibitor of HBO1, an enzyme involved in tumor development . It exhibited a strong binding affinity to the positively charged cavity of HBO1, suggesting its potential for therapeutic applications in cancer treatment .

1,3-dihydro-2H-1,4-benzodiazepin-2-one Derivatives

Compound Description: Several 1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives were investigated for their anticonvulsant activity and late-stage C-H and N-H functionalization for BZD library synthesis . These include compounds with various substitutions at the 7-amino position, forming Schiff bases and ortho-arylated derivatives . Notably, 7-{(E)-[(4-nitrophenyl)methylidene]amino}-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, 7-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, 7-{(E)-[(4-bromo-2,6-difluorophenyl)methylidene]amino}-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, and 7-[(E)-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one exhibited significant anticonvulsant activity .

Properties

CAS Number

1283176-17-9

Product Name

2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-

IUPAC Name

7-bromo-3-propan-2-yl-1H-benzimidazol-2-one

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

InChI

InChI=1S/C10H11BrN2O/c1-6(2)13-8-5-3-4-7(11)9(8)12-10(13)14/h3-6H,1-2H3,(H,12,14)

InChI Key

NPJFNKBBMIGJMK-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(C(=CC=C2)Br)NC1=O

Canonical SMILES

CC(C)N1C2=C(C(=CC=C2)Br)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.